1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a tetrahydroisoquinoline moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the tetrahydroisoquinoline moiety, and finally the formation of the triazole ring. Each step requires specific reagents, catalysts, and reaction conditions, such as temperature control, pH adjustment, and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor for studying biological pathways.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their stability and biological activity.
Oxadiazole derivatives: Often used in medicinal chemistry for their diverse pharmacological properties.
Tetrahydroisoquinoline derivatives: Commonly found in natural products and pharmaceuticals.
Uniqueness
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C15H15N7O3 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15N7O3/c16-13-14(19-25-18-13)22-11(12(15(23)24)17-20-22)8-21-6-5-9-3-1-2-4-10(9)7-21/h1-4H,5-8H2,(H2,16,18)(H,23,24) |
InChI Key |
VFAVMRPFBNTQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(N=NN3C4=NON=C4N)C(=O)O |
Origin of Product |
United States |
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